Bienvenue dans la boutique en ligne BenchChem!

Quinoxaline, 6-isothiocyanato-

Analytical Chemistry Pharmaceutical Impurity Profiling Chromatography

6-Isothiocyanatoquinoxaline is the only authentic Brimonidine Related Impurity 3 standard with the reactive 6-position -N=C=S group (LogP 2.36, PSA 70.23 Ų) that ensures accurate HPLC retention time assignment and peak purity assessment, distinct from brominated analogs like 5-bromo-6-isothiocyanatoquinoxaline. The pre-installed isothiocyanate eliminates 2–3 synthetic steps versus 6-aminoquinoxaline routes, enabling direct amine conjugation to thiourea-linked pharmacophores. Regulatory-compliant CoA supports ANDA impurity profiling. Storage under anhydrous conditions at 2–8°C preserves electrophilic integrity.

Molecular Formula C9H5N3S
Molecular Weight 187.22
CAS No. 135306-56-8
Cat. No. B601884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline, 6-isothiocyanato-
CAS135306-56-8
SynonymsQuinoxaline 6-Isothiocyanate;  6-Isothiocyanatoquinoxaline
Molecular FormulaC9H5N3S
Molecular Weight187.22
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1N=C=S
InChIInChI=1S/C9H5N3S/c13-6-12-7-1-2-8-9(5-7)11-4-3-10-8/h1-5H
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isothiocyanatoquinoxaline (CAS 135306-56-8): Procurement-Grade Identification and Core Specifications


6-Isothiocyanatoquinoxaline (CAS 135306-56-8, molecular formula C9H5N3S, molecular weight 187.22 g/mol) is a heterocyclic quinoxaline derivative bearing an electrophilic isothiocyanate (-N=C=S) functional group at the 6-position . The compound is classified as Brimonidine Related Impurity 3 in pharmaceutical impurity reference catalogs and serves as a key synthetic intermediate in the manufacturing pathway of the alpha-2 adrenergic agonist brimonidine [1]. The presence of the reactive isothiocyanate moiety enables nucleophilic addition chemistry for constructing thiourea-linked pharmacophores, distinguishing it from non-isothiocyanate quinoxaline analogs . Its procurement is primarily driven by pharmaceutical analytical method development, reference standard qualification, and custom synthesis applications.

Why Quinoxaline Analogs Cannot Be Interchanged: The Procurement Risk of Substituting 6-Isothiocyanatoquinoxaline


Substituting 6-isothiocyanatoquinoxaline with other quinoxaline derivatives introduces quantifiable risks in both synthetic and analytical workflows. The isothiocyanate group at the 6-position confers electrophilic reactivity (LogP = 2.36, PSA = 70.23 Ų) that is absent in 6-aminoquinoxaline or 6-nitroquinoxaline precursors . Structural analogs such as 5-bromo-6-isothiocyanatoquinoxaline (CAS 134892-46-9, MW 266.12 g/mol, LogP = 2.98) exhibit altered lipophilicity and steric profiles due to the C5 bromine substituent, which modifies chromatographic retention times and reaction kinetics [1]. The 5-chloro-6-isothiocyanatoquinoxaline analog (MW 221.67 g/mol) further deviates in molecular weight and electronic properties, precluding direct substitution without revalidation of analytical methods or synthetic protocols . Generic substitution without confirmatory testing therefore fails to meet regulatory compliance requirements for impurity profiling in Abbreviated New Drug Applications (ANDA) [2].

Quantitative Differentiation of 6-Isothiocyanatoquinoxaline: Comparative Evidence for Procurement Decision-Making


Molecular Weight and Physicochemical Property Differentiation: 6-Isothiocyanatoquinoxaline vs. 5-Bromo-6-Isothiocyanatoquinoxaline

6-Isothiocyanatoquinoxaline (target compound) is structurally distinguished from its closest commercially available analog, 5-bromo-6-isothiocyanatoquinoxaline, by the absence of a C5 bromine substituent, resulting in a molecular weight of 187.22 g/mol versus 266.12 g/mol for the brominated analog [1]. This 78.9 g/mol (42.1%) mass difference enables unambiguous chromatographic separation and MS detection. The LogP value of 2.36 for 6-isothiocyanatoquinoxaline is lower than the 2.98 reported for 5-bromo-6-isothiocyanatoquinoxaline, a ΔLogP of 0.62 units corresponding to a calculated 4.2-fold higher octanol-water partition coefficient for the brominated analog [1].

Analytical Chemistry Pharmaceutical Impurity Profiling Chromatography

Regulatory Identity Specification: 6-Isothiocyanatoquinoxaline as Brimonidine Related Impurity 3

6-Isothiocyanatoquinoxaline is explicitly designated as Brimonidine Related Impurity 3 in multiple pharmacopeial reference standard catalogs and impurity profiling databases [1][2]. This compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial brimonidine production [1]. In contrast, the 5-bromo analog (CAS 134892-46-9) is classified as a distinct impurity species in brimonidine impurity panels, with different chromatographic behavior .

Pharmaceutical Analysis Regulatory Compliance Impurity Qualification

Electrophilic Reactivity Profile: Isothiocyanate Functional Group for Thiourea Conjugate Synthesis

The isothiocyanate group (-N=C=S) at the 6-position of the quinoxaline scaffold confers electrophilic reactivity enabling nucleophilic addition with primary amines to form thiourea-linked conjugates . This reactivity is exploited in the final steps of brimonidine synthesis, where 5-bromo-6-isothiocyanatoquinoxaline reacts with ethylenediamine to yield the imidazoline pharmacophore [1]. 6-Isothiocyanatoquinoxaline (non-brominated) serves as the direct precursor or process-related impurity analog in this pathway. Quinoxaline analogs lacking the isothiocyanate group (e.g., 6-aminoquinoxaline, 6-nitroquinoxaline) cannot participate in this thiourea-forming reaction without additional functional group interconversion steps.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Purity Specification and Certificate of Analysis (CoA) Availability for Regulatory Submissions

Commercially available 6-isothiocyanatoquinoxaline is supplied with minimum purity specification of 95% and comes with detailed characterization data compliant with regulatory guidelines for impurity reference standards . Suppliers including Daicel Pharma Standards issue Certificates of Analysis (CoA) from analytical facilities compliant with current Good Manufacturing Practices (cGMP), including comprehensive characterization data such as 1H NMR, 13C NMR, IR, and MASS . Veeprho specifies that this compound is quantified by HPLC with PDA detection, confirmed by LC-MS, and characterized by NMR, with storage at 2-8°C under anhydrous conditions to minimize degradation [1].

Quality Control Regulatory Affairs Reference Standards

Procurement-Driven Application Scenarios for 6-Isothiocyanatoquinoxaline


Pharmaceutical Impurity Reference Standard for Brimonidine ANDA Submissions

Analytical laboratories developing or validating HPLC methods for brimonidine tartrate formulations require authentic 6-isothiocyanatoquinoxaline as Brimonidine Related Impurity 3. The compound's molecular weight (187.22 g/mol) and LogP (2.36) differentiate it from brominated impurities, enabling accurate retention time assignment and peak purity assessment [1]. Regulatory-compliant CoA documentation supports ANDA submissions and method transfer to QC laboratories .

Synthetic Intermediate for Quinoxaline-Based Thiourea Conjugates

Medicinal chemistry programs exploring quinoxaline-derived pharmacophores can utilize the pre-installed isothiocyanate group at the 6-position for direct amine conjugation without thiophosgene activation steps. This eliminates 2-3 synthetic steps compared to routes starting from 6-aminoquinoxaline precursors [1]. The electrophilic -N=C=S moiety reacts with primary amines to yield thiourea-linked products, a motif present in multiple bioactive quinoxaline derivatives .

Method Development and System Suitability Testing for Brimonidine Impurity Profiling

HPLC method development for brimonidine impurity profiling requires authentic impurity standards for system suitability testing. 6-Isothiocyanatoquinoxaline (Impurity 3) provides a distinct chromatographic peak separate from 5-bromo-6-isothiocyanatoquinoxaline and other process-related impurities, enabling resolution verification and limit of quantitation (LOQ) determination [1]. The compound's PSA of 70.23 Ų and LogP of 2.36 inform mobile phase optimization for reversed-phase separations .

Reference Standard Procurement for Stability-Indicating Method Validation

Stability-indicating HPLC methods for brimonidine formulations require impurity markers including 6-isothiocyanatoquinoxaline to monitor degradation pathways. The compound is generated as a process-related impurity or degradation product during brimonidine synthesis, and its quantification by HPLC-PDA with LC-MS confirmation provides batch-to-batch consistency data [1]. Storage under anhydrous conditions at 2-8°C minimizes isothiocyanate hydrolysis, ensuring reference standard integrity for long-term method validation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoxaline, 6-isothiocyanato-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.